![molecular formula C12H19F2NO3 B2946278 Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate CAS No. 2385905-25-7](/img/structure/B2946278.png)
Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate is a chemical compound with the CAS Number: 2385905-25-7 . It has a molecular weight of 263.28 . This compound is also known as Diflubenzuron (DFB), and it belongs to the group of insect growth regulators (IGRs) that prevent the development of insects by inhibiting chitin synthesis.
Molecular Structure Analysis
The InChI code for Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate is1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-7-8-6-12(13,14)5-4-9(8)16/h8H,4-7H2,1-3H3,(H,15,17) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Methodologies
Research on related compounds has contributed significantly to the field of organic synthesis, showcasing innovative methods and applications. For instance, the study on α-Aminated methyllithium by DTBB-catalysed lithiation of a N-(chloromethyl) carbamate presents an efficient synthetic route for functionalized carbamates, highlighting the versatility of carbamates in organic synthesis (Javier Ortiz, A. Guijarro, M. Yus, 1999). Similarly, the synthesis of spirocyclopropanated analogues of well-known insecticides from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate underscores the compound's utility in generating bioactive molecules (Farina Brackmann, D. Yufit, J. Howard, M. Es-Sayed, A. Meijere, 2005).
Environmental Impact and VOCs Removal
The removal of volatile organic compounds (VOCs) from the environment using adsorption techniques has been a significant area of research. A study focusing on the adsorption of VOCs, such as methyl tert-butyl ether (MTBE), onto activated carbon, sheds light on strategies for mitigating environmental pollution caused by similar compounds (F. Gironi, V. Piemonte, 2011). This research is pertinent to understanding how tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate and similar substances might be handled or remediated in environmental settings.
Genotoxicity and Biological Impact
Evaluating the genotoxic effects of related compounds, such as MTBE, provides insights into the potential biological impacts of tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate. A study assessing the genotoxicity of MTBE and other chemicals to human lymphocytes using comet assay highlights the importance of understanding the biological interactions and potential risks associated with chemical exposure (Colin S. Chen, Y. Hseu, Shih-hsiung Liang, Jar-Yi Kuo, S. Chen, 2008).
Safety and Hazards
The safety information for Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .
Eigenschaften
IUPAC Name |
tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-7-8-6-12(13,14)5-4-9(8)16/h8H,4-7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPGIESJZHXTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CCC1=O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2946196.png)
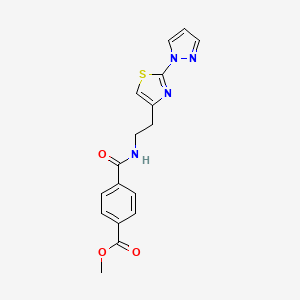
![{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone](/img/structure/B2946199.png)
![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2946200.png)
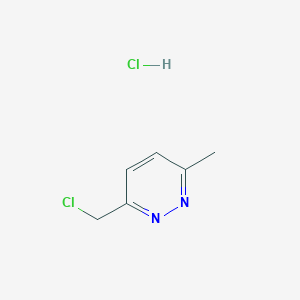
![3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2946204.png)
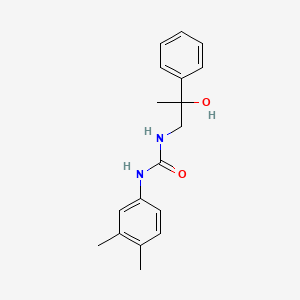
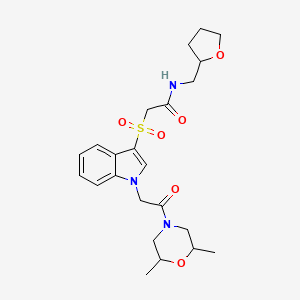


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2946215.png)
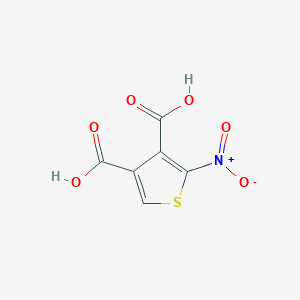
amine](/img/structure/B2946218.png)